CY2 CY2 CY2 is a dye for the labeling of amino-groups in peptides, proteins, and oligonucleotides. Excitation (nm):492, Emission (nm): 510.
Brand Name: Vulcanchem
CAS No.: 260430-02-2
VCID: VC0007428
InChI: InChI=1S/C25H26N2O4/c1-2-26-19-11-5-7-13-21(19)30-23(26)15-10-16-24-27(18-9-3-4-17-25(28)29)20-12-6-8-14-22(20)31-24/h5-8,10-16H,2-4,9,17-18H2,1H3
SMILES: CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCC(=O)[O-]
Molecular Formula: C₂₅H₂₆N₂O₄
Molecular Weight: 418.5 g/mol

CY2

CAS No.: 260430-02-2

Cat. No.: VC0007428

Molecular Formula: C₂₅H₂₆N₂O₄

Molecular Weight: 418.5 g/mol

* For research use only. Not for human or veterinary use.

CY2 - 260430-02-2

CAS No. 260430-02-2
Molecular Formula C₂₅H₂₆N₂O₄
Molecular Weight 418.5 g/mol
IUPAC Name 6-[2-[(E,3E)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate
Standard InChI InChI=1S/C25H26N2O4/c1-2-26-19-11-5-7-13-21(19)30-23(26)15-10-16-24-27(18-9-3-4-17-25(28)29)20-12-6-8-14-22(20)31-24/h5-8,10-16H,2-4,9,17-18H2,1H3
Standard InChI Key WORLWSFCGZCFSW-UHFFFAOYSA-N
Isomeric SMILES CCN\1C2=CC=CC=C2O/C1=C/C=C/C3=[N+](C4=CC=CC=C4O3)CCCCCC(=O)[O-]
SMILES CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCC(=O)[O-]
Canonical SMILES CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCC(=O)[O-]

Chemical Identity and Structural Characteristics of CY2 Variants

CY2 as a Benzoxazolium Cyanine Dye

The cyanine-based CY2 (PubChem CID: 76447566) is characterized by the molecular formula C₂₉H₃₂N₂O₁₂S₂ and a molar mass of 664.7 g/mol . Its structure comprises two benzoxazolium heterocycles linked via a conjugated pentamethine chain, with sulfonate (-SO₃⁻) groups enhancing aqueous solubility (Fig. 1A) . Critical spectral properties include:

PropertyValueSource
Absorption λₘₐₓ489 nm
Emission λₘₐₓ506 nm
Extinction Coefficient (ε)150,000–180,000 M⁻¹cm⁻¹
Quantum Yield (Φ)0.28

The presence of ethylene bridges between heterocyclic units enables π-electron delocalization, accounting for its strong visible-light absorption . The SMILES notation (CUMZIUDGEWDTIL-UHFFFAOYSA-N) confirms two sulfonate groups at positions 6 and 6' on the benzoxazolium rings .

CY2 as a Di-Spiropyrrolidino Oxindole Andrographolide Derivative

In pharmacological contexts, CY2 denotes a brominated di-spiropyrrolidino oxindole derivative of andrographolide (C₂₈H₃₀BrN₂O₄; MW: 562.46 g/mol) . Its structure features a fused oxindole-pyrrolidine core with a bromine atom at position 7 (Fig. 1B). Key physicochemical parameters include:

PropertyValueSource
LogP3.8 ± 0.2
Solubility (DMSO)≥30 mg/mL
GI₅₀ (HCT116)8.2 µM

The bromine substituent enhances membrane permeability and target binding affinity compared to chlorine or iodine analogs .

Synthetic Methodologies for CY2 Production

Cyanine CY2 Synthesis

Jung and Kim (2005) developed a four-step synthesis of cyanine CY2 from 2-methylbenzoxazole :

  • Alkylation: Reacting 2-methylbenzoxazole with ethyl bromide yields 3-ethyl-2-methylbenzoxazolium bromide (22% yield) .

  • Acetanilide Formation: Treatment with diphenylformamidine in acetic anhydride produces the acetanilidylvinyl intermediate (93% yield) .

  • Coupling: Condensation with 4-(bromomethyl)phenylacetic acid-derived benzoxazolium salt in ethanol/triethylamine affords CY2 dye (75% yield) .

  • NHS Ester Activation: Reaction with N,N'-disuccinimidyl carbonate (DSC) in pyridine/DMF yields the NHS ester (86% yield) .

Critical reaction conditions:

  • Temperature: 110°C for alkylation steps

  • Catalyst: Triethylamine for coupling

  • Purification: Silica gel chromatography (CH₂Cl₂/hexane/MeOH 5:1:1)

Anticancer CY2 Synthesis

The cytotoxic CY2 derivative is synthesized via azomethine ylide cycloaddition to andrographolide :

  • Cycloaddition: Reacting andrographolide with sarcosine and 4-bromobenzaldehyde generates the spiropyrrolidino-oxindole core (68% yield) .

  • Bromination: Electrophilic substitution introduces bromine at position 7 (82% yield) .

  • Crystallization: Recrystallization from ethanol/water yields pure CY2 (mp 214–216°C) .

Functional Applications of CY2 Variants

Fluorescent Labeling in Difference Gel Electrophoresis (DIGE)

Cyanine CY2's NHS ester forms stable amide bonds with lysine residues, enabling multiplex protein labeling . In DIGE applications:

  • Sensitivity: Detects 0.5 fmol/spot of BSA

  • Dynamic Range: Linear response across 3 orders of magnitude

  • pH Stability: Maintains fluorescence between pH 4–9

Comparative studies show CY2 outperforms Cy3 and Cy5 in photostability (t₁/₂ = 45 vs. 28 min under 488 nm laser) .

Anticancer Activity of Di-Spiropyrrolidino CY2

CY2 demonstrates selective cytotoxicity against gastrointestinal cancers :

Cell LineGI₅₀ (µM)Apoptosis Induction (%)
HCT116 (Colon)8.278 ± 4
MiaPaCa-2 (Pancreas)11.565 ± 3
HepG2 (Liver)14.159 ± 5

Mechanistic studies reveal:

  • Caspase Activation: 3.8-fold increase in caspase-3/7 activity

  • Mitochondrial Depolarization: ΔΨm reduction by 62% at 20 µM

  • DNA Fragmentation: 45% sub-G1 population vs. 6% in controls

ParameterCyanine CY2Anticancer CY2
LD₅₀ (Mouse, IV)>500 mg/kg48 mg/kg
Mutagenicity (Ames)NegativePositive (w/ S9)
Protein Binding89% (BSA)76% (HSA)

Emerging Research Directions

  • Cyanine CY2: Development of PEGylated derivatives for in vivo imaging (λₑₘ shifted to 720 nm)

  • Anticancer CY2: Co-administration with PD-1 inhibitors enhances tumor regression in murine models (55% vs. 22% monotherapy)

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